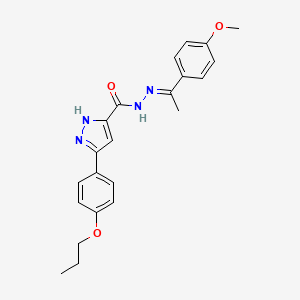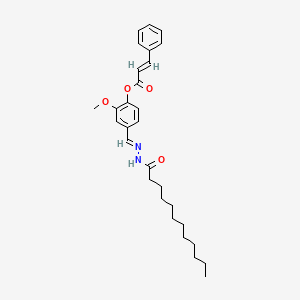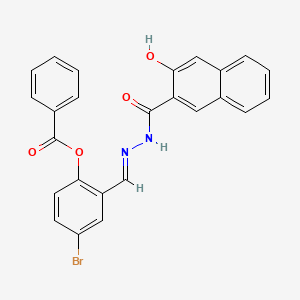
N-Isopropyl-N-phenyl-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-イソプロピル-N-フェニル-2-((4-(m-トリル)-5-((p-トリルチオ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、トリアゾール環、チオエーテル結合、およびさまざまな芳香族基を特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
N-イソプロピル-N-フェニル-2-((4-(m-トリル)-5-((p-トリルチオ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを、酸性または塩基性条件下で環化反応させることで合成できます。
チオエーテル形成:
最終的な組み立て: 最終的な化合物は、適切な条件下で、トリアゾール誘導体とN-イソプロピル-N-フェニルアセトアミドをカップリングすることによって組み立てられます。通常、触媒と制御された温度を伴います。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ルートを最適化する必要があるでしょう。これには、連続フローリアクター、自動合成プラットフォーム、および厳格な品質管理対策を使用して、効率的に生産を拡大することが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、芳香族環またはトリアゾール環を標的にすることができ、化合物の電子特性を変化させる可能性があります。
置換: 芳香族環とトリアゾール環は、求電子または求核置換反応に参加することができ、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を、穏やかな条件下で使用します。
還元: 炭素上のパラジウム(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を使用した触媒的水素化。
置換: 求電子置換のためのN-ブロモスクシンイミド(NBS)などのハロゲン化剤、および求核置換のための水素化ナトリウム(NaH)などの強い求核剤。
主な生成物
これらの反応からの主な生成物は、スルホキシド、スルホン、還元されたトリアゾール誘導体、およびさまざまな置換された芳香族化合物であり、使用する特定の反応条件と試薬によって異なります。
科学的研究の応用
N-イソプロピル-N-フェニル-2-((4-(m-トリル)-5-((p-トリルチオ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、科学研究においていくつかの応用があります。
化学: 潜在的な生物活性を持つより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生物学的巨大分子との相互作用について調査されています。
医学: 特に特定の生物学的経路の調節が必要な疾患の治療における薬剤としての可能性を探求されています。
産業: 独自の特性を持つ特殊化学物質や材料の開発に利用されています。
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアゾール環とチオエーテル結合は、これらの標的に結合し、それらの活性を阻害または調節する際に重要な役割を果たします。関与する正確な経路は、特定の生物学的状況と標的分子の性質によって異なります。
類似化合物との比較
類似化合物
N-イソプロピル-N-フェニルアセトアミド: トリアゾールとチオエーテルの機能性を欠いており、生物活性に関して汎用性が低くなります。
4H-1,2,4-トリアゾール誘導体: トリアゾール環を共有していますが、置換基が異なり、生物活性と化学反応性に違いが生じます。
チオエーテル含有化合物: 硫黄結合を持っている点で似ていますが、芳香族やトリアゾールの成分がない場合があり、全体的な特性に影響を与えます。
独自性
N-イソプロピル-N-フェニル-2-((4-(m-トリル)-5-((p-トリルチオ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、トリアゾール環、複数の芳香族基、およびチオエーテル結合の組み合わせによりユニークです。この構造的な複雑さは、生物学的標的との多様な相互作用と幅広い化学反応性を可能にし、さまざまな分野の研究開発にとって貴重な化合物となっています。
特性
CAS番号 |
539811-51-3 |
|---|---|
分子式 |
C28H30N4OS2 |
分子量 |
502.7 g/mol |
IUPAC名 |
2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H30N4OS2/c1-20(2)31(23-10-6-5-7-11-23)27(33)19-35-28-30-29-26(18-34-25-15-13-21(3)14-16-25)32(28)24-12-8-9-22(4)17-24/h5-17,20H,18-19H2,1-4H3 |
InChIキー |
HQGVGTDPXPNITA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N(C4=CC=CC=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12018177.png)


![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)
![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)





![(5Z)-3-benzyl-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12018243.png)


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12018255.png)
